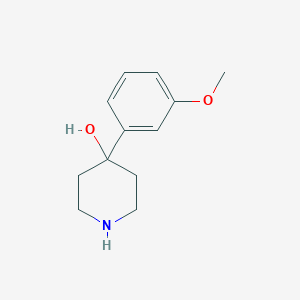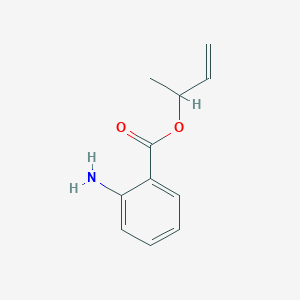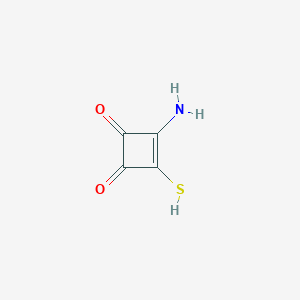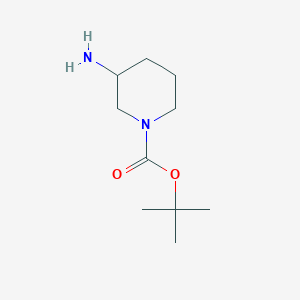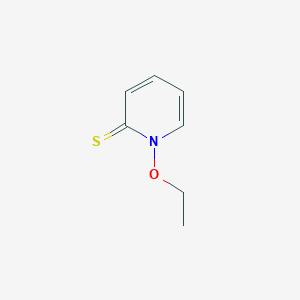
1-Ethoxypyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxypyridine-2(1H)-thione, also known as EPT, is a heterocyclic organic compound that belongs to the family of pyridine derivatives. EPT has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. In
Mécanisme D'action
The mechanism of action of 1-Ethoxypyridine-2(1H)-thione is not fully understood. However, studies have suggested that 1-Ethoxypyridine-2(1H)-thione may exhibit its biological activities through the inhibition of enzymes, such as thioredoxin reductase and acetylcholinesterase. 1-Ethoxypyridine-2(1H)-thione has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
1-Ethoxypyridine-2(1H)-thione has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-Ethoxypyridine-2(1H)-thione can inhibit the growth of cancer cells and bacteria. 1-Ethoxypyridine-2(1H)-thione has also been found to induce apoptosis in cancer cells and inhibit acetylcholinesterase activity. In vivo studies have shown that 1-Ethoxypyridine-2(1H)-thione can reduce tumor growth in mice and exhibit insecticidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Ethoxypyridine-2(1H)-thione in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and manipulate. 1-Ethoxypyridine-2(1H)-thione is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-Ethoxypyridine-2(1H)-thione is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of 1-Ethoxypyridine-2(1H)-thione. One direction is to explore the potential of 1-Ethoxypyridine-2(1H)-thione as a drug candidate for the treatment of cancer, viral infections, and bacterial infections. Another direction is to investigate the use of 1-Ethoxypyridine-2(1H)-thione as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in material sciences. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethoxypyridine-2(1H)-thione and its potential toxicity.
Méthodes De Synthèse
1-Ethoxypyridine-2(1H)-thione can be synthesized through different methods, including the reaction of 2-chloropyridine with sodium ethoxide or the reaction of 2-mercaptopyridine with ethyl iodide. The latter method is preferred due to its high yield and simplicity. The reaction involves the addition of ethyl iodide to 2-mercaptopyridine in the presence of a base, followed by the elimination of hydrogen iodide to form 1-Ethoxypyridine-2(1H)-thione.
Applications De Recherche Scientifique
1-Ethoxypyridine-2(1H)-thione has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. In the pharmaceutical industry, 1-Ethoxypyridine-2(1H)-thione has been found to exhibit antitumor, antiviral, and antibacterial activities. In agrochemicals, 1-Ethoxypyridine-2(1H)-thione has been used as a fungicide and insecticide. In material sciences, 1-Ethoxypyridine-2(1H)-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Propriétés
Numéro CAS |
185507-87-3 |
|---|---|
Nom du produit |
1-Ethoxypyridine-2(1H)-thione |
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
1-ethoxypyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-2-9-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
Clé InChI |
UVAXQYFJQMHKJP-UHFFFAOYSA-N |
SMILES |
CCON1C=CC=CC1=S |
SMILES canonique |
CCON1C=CC=CC1=S |
Synonymes |
2(1H)-Pyridinethione,1-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




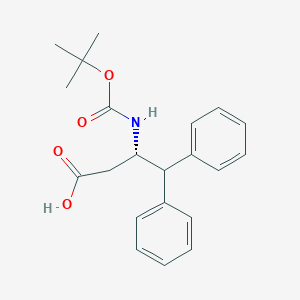

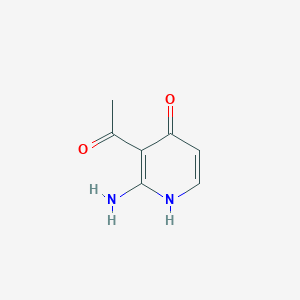
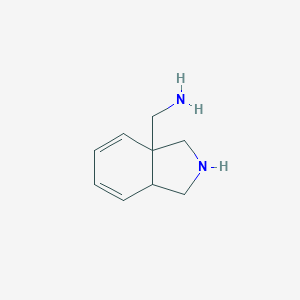
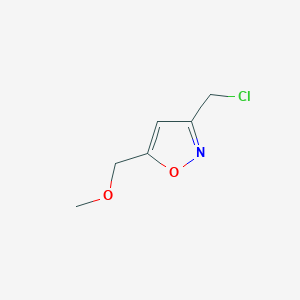
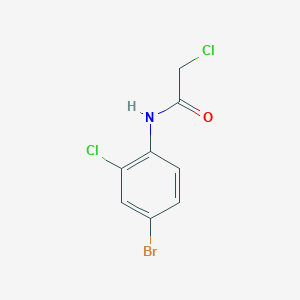
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
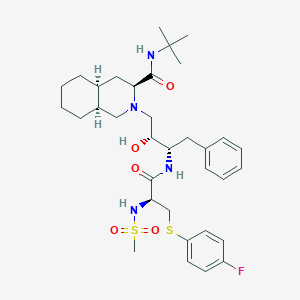
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
